molecular formula C22H28N2O2 B4980932 1-(2-ethoxyphenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine

1-(2-ethoxyphenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine

Cat. No.: B4980932
M. Wt: 352.5 g/mol
InChI Key: XICNPQFVNPLVIZ-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-ethoxyphenylamine with 2-prop-2-enoxybenzyl chloride in the presence of a base to form the desired piperazine derivative. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Ethoxyphenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethoxyphenyl)piperazine: A simpler derivative with similar structural features but lacking the prop-2-enoxyphenyl group.

    4-(2-Ethoxyphenyl)-1-methylpiperazine: Another derivative with a methyl group instead of the prop-2-enoxyphenyl group.

Uniqueness

1-(2-Ethoxyphenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine stands out due to its unique combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to its simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-3-17-26-21-11-7-5-9-19(21)18-23-13-15-24(16-14-23)20-10-6-8-12-22(20)25-4-2/h3,5-12H,1,4,13-18H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICNPQFVNPLVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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